- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

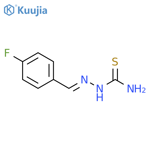

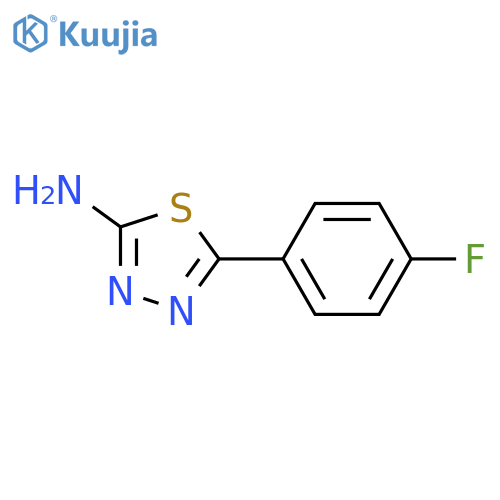

Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

942-70-1 structure

商品名:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-

- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole

- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine

- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol

- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)

- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine

- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine

- MLS000106676

- CCG-200216

- SR-01000402366

- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-

- CHEMBL1711247

- MFCD00981219

- 942-70-1

- F0345-3713

- Cambridge id 5554904

- STK346807

- AKOS000225522

- Oprea1_492697

- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%

- HMS2461A20

- SMR000111053

- SR-01000402366-1

- SCHEMBL1143313

- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&

- AB07890

- DB-005944

- DTXSID10339176

- Oprea1_665684

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #

- NS-01913

-

- MDL: MFCD00981219

- インチ: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

- InChIKey: WRSVCKNLHZWSNJ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C2SC(N)=NN=2)=CC=1

計算された属性

- せいみつぶんしりょう: 195.02700

- どういたいしつりょう: 195.027

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.423g/cm3

- ゆうかいてん: 238-243 °C

- ふってん: 351.9ºC at 760mmHg

- フラッシュポイント: 166.6ºC

- 屈折率: 1.643

- PSA: 80.04000

- LogP: 2.50760

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: S26

-

危険物標識:

- リスク用語:R22

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM305164-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 25g |

$646 | 2024-07-19 | |

| Life Chemicals | F0345-3713-2.5g |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95%+ | 2.5g |

$72.0 | 2023-09-07 | |

| abcr | AB219777-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 25g |

€695.00 | 2025-02-15 | |

| Life Chemicals | F0345-3713-10g |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95%+ | 10g |

$199.0 | 2023-09-07 | |

| TRC | F594485-500mg |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 500mg |

$ 98.00 | 2023-04-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 97% | 5G |

¥3807.03 | 2022-02-24 | |

| abcr | AB219777-25 g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 25 g |

€745.50 | 2023-07-20 | |

| abcr | AB219777-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 1g |

€99.80 | 2025-02-15 | |

| Ambeed | A573825-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 1g |

$40.0 | 2025-03-18 | |

| Crysdot LLC | CD11007508-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95+% | 25g |

$457 | 2024-07-19 |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt

1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water

1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water

リファレンス

- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles, Catalysis Letters, 2018, 148(11), 3486-3491

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled

リファレンス

- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties, Medicinal Chemistry Research, 2012, 21(6), 816-824

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

リファレンス

- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized

リファレンス

- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation, To Chemistry Journal, 2020, 6, 61-65

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt

1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8

リファレンス

- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, Jingxi Shiyou Huagong, 2011, 28(1), 61-63

ごうせいかいろ 7

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C

1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

リファレンス

- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly, Archiv der Pharmazie (Weinheim, 2023, 356(8),

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

リファレンス

- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C

1.2 Reagents: Water ; 4 h, 115 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.2 Reagents: Water ; 4 h, 115 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

リファレンス

- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors, Archives of Pharmacal Research, 2008, 31(10), 1231-1239

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

リファレンス

- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells, Molecules, 2020, 25(22),

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

リファレンス

- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates, Phosphorus, 2023, 198(8), 627-631

ごうせいかいろ 13

ごうせいかいろ 14

はんのうじょうけん

1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C

1.2 20 min, 25 - 30 °C

1.2 20 min, 25 - 30 °C

リファレンス

- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

リファレンス

- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

リファレンス

- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

リファレンス

- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents, European Journal of Medicinal Chemistry, 2015, 106, 75-84

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

リファレンス

- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, European Journal of Medicinal Chemistry, 2015, 95, 49-63

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ; 1 min, rt; 5 min, rt → 60 °C

リファレンス

- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles, Organic Preparations and Procedures International, 2023, 55(1), 91-98

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt

リファレンス

- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

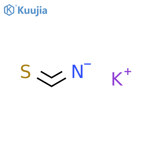

- Potassium thiocyanate

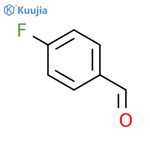

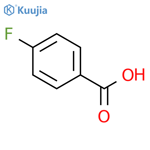

- 4-Fluorobenzoic acid

- 4-Fluorobenzaldehyde

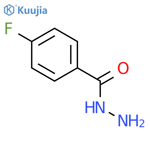

- 4-Fluorobenzohydrazide

- 4-fluorobenzaldehyde thiosemicarbazone

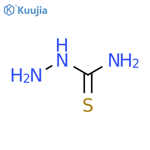

- aminothiourea

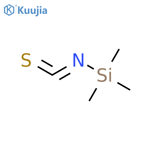

- trimethylsilyl isothiocyanate

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 関連文献

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) 関連製品

- 2138559-63-2(3-Methyl-3-propylpiperidin-2-one)

- 1255651-12-7(methyl (3R)-piperidine-3-carboxylate hydrochloride)

- 898427-27-5(3-(4-fluorobenzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide)

- 2138803-12-8(5-(2-Bromoethenyl)-1,3-dimethylcyclohex-1-ene)

- 2640956-46-1(1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one)

- 1195-40-0(6-Methylpyridine-2-carbaldehyde Oxime)

- 2229371-15-5(2,2,2-trifluoro-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-amine)

- 899956-44-6(N'-(3-chloro-4-fluorophenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1404879-35-1(2-{(tert-butoxy)carbonylamino}-3-(oxan-3-yl)propanoic acid)

- 900263-48-1(2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo1,5-apyrimidin-7-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

清らかである:99%

はかる:25g

価格 ($):378.0